molecular formula C9H14N2O B2579525 (1-Ethynylcyclohexyl)urea CAS No. 51082-30-5

(1-Ethynylcyclohexyl)urea

Cat. No.: B2579525
CAS No.: 51082-30-5
M. Wt: 166.224
InChI Key: VCSOFQZSZGMVHW-UHFFFAOYSA-N
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Description

(1-Ethynylcyclohexyl)urea is a chemical compound of interest in scientific research. The core structure of this molecule features a urea group attached to a 1-ethynylcyclohexyl moiety. The 1-ethynylcyclohexanol unit is a known synthetic precursor and active metabolite of the tranquilizer ethinamate, and it possesses its own documented sedative, anticonvulsant, and muscle relaxant properties . Researchers investigating structure-activity relationships (SAR) may find this compound valuable for exploring the pharmacological impact of substituting the hydroxyl group of the alkynyl alcohol with a urea functionality. The parent alcohol, 1-ethynylcyclohexanol, can be synthesized from cyclohexanone and sodium acetylide . This product is intended for research purposes such as method development, analytical testing, and chemical synthesis in a controlled laboratory environment. It is supplied as a research chemical strictly for professional use. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for personal use. Handle with appropriate precautions, as related compounds can be harmful by ingestion and toxic by skin absorption .

Properties

IUPAC Name

(1-ethynylcyclohexyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-2-9(11-8(10)12)6-4-3-5-7-9/h1H,3-7H2,(H3,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCSOFQZSZGMVHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(CCCCC1)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways

The synthesis of (1-Ethynylcyclohexyl)urea is typically achieved through a multi-step process, commencing with readily available starting materials.

Multistep Synthesis from Precursors (e.g., Cyclohexanone (B45756), Acetylene)

The foundational step in the synthesis of this compound is the formation of the key intermediate, 1-ethynylcyclohexanol. This is accomplished through the ethynylation of cyclohexanone with acetylene (B1199291). This reaction is a classic example of nucleophilic addition to a carbonyl group, where the acetylide anion acts as the nucleophile.

Following the formation of 1-ethynylcyclohexanol, a subsequent series of reactions is required to introduce the urea (B33335) functionality. A plausible and chemically sound synthetic sequence involves the conversion of the tertiary alcohol to an amine, followed by transformation into an isocyanate, and finally, reaction with ammonia (B1221849) to yield the target urea.

A common method to convert a tertiary alcohol, such as 1-ethynylcyclohexanol, into an amine is through the Ritter reaction. This reaction involves the treatment of the alcohol with a nitrile in the presence of a strong acid. The resulting N-substituted amide can then be subjected to a Hofmann rearrangement, a classic organic reaction that converts a primary amide to a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate. Trapping this in-situ generated isocyanate with ammonia affords this compound.

Key Intermediate Reactions and Conditions

The successful synthesis of this compound hinges on the precise control of reaction conditions for each key intermediate step.

The initial ethynylation of cyclohexanone is typically carried out in the presence of a strong base to deprotonate acetylene and form the reactive acetylide anion. Common bases for this transformation include sodium amide in liquid ammonia or potassium hydroxide (B78521) in a suitable solvent.

Table 1: Key Reactions and Conditions for the Synthesis of this compound

StepReactionReagents and ConditionsKey Intermediate
1EthynylationCyclohexanone, Acetylene, KOH/solvent or NaNH2/liq. NH31-Ethynylcyclohexanol
2Ritter Reaction1-Ethynylcyclohexanol, Acetonitrile (B52724), Strong Acid (e.g., H2SO4)N-(1-Ethynylcyclohexyl)acetamide
3Hofmann RearrangementN-(1-Ethynylcyclohexyl)acetamide, Br2, NaOH1-Ethynylcyclohexyl isocyanate
4Urea Formation1-Ethynylcyclohexyl isocyanate, Ammonia (NH3)This compound

Novel Approaches to this compound Synthesis

While the established pathways provide a reliable route to this compound, research into more efficient and environmentally benign methods is ongoing.

Chemoenzymatic Synthesis Research

Chemoenzymatic approaches, which utilize enzymes to catalyze specific chemical transformations, offer the potential for milder reaction conditions and improved selectivity. While specific research on the chemoenzymatic synthesis of this compound is not widely reported, the principles of biocatalysis can be applied. For instance, lipases have been shown to catalyze the formation of amides from carboxylic acids and amines. nih.gov It is conceivable that a lipase (B570770) could be employed to amidate a suitable precursor, although the direct enzymatic formation of the urea moiety from an isocyanate is less common. The use of enzymes in the synthesis of polyurethane precursors has been explored, suggesting potential for related urea compounds. nih.gov

Exploitation of Unique Reactivity of the Ethynyl (B1212043) Moiety

The terminal alkyne, or ethynyl moiety, of this compound is a highly versatile functional group that can be exploited for novel synthetic strategies. "Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly efficient and regioselective method for forming 1,2,3-triazoles. wikipedia.org This reaction could be envisioned as a final step in a synthetic sequence, where a precursor containing an azide (B81097) group is coupled with an ethynyl-containing molecule to construct a more complex urea derivative. The high reliability and functional group tolerance of click chemistry make it an attractive avenue for the synthesis of libraries of this compound analogs. organic-chemistry.orgacs.org

Derivatization Strategies and Analog Synthesis

The presence of both a terminal alkyne and a urea functional group in this compound provides multiple opportunities for derivatization and the synthesis of a diverse range of analogs.

The terminal alkyne is a prime target for a variety of chemical transformations. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, allow for the introduction of aryl, heteroaryl, or vinyl substituents onto the alkyne. This enables the synthesis of a wide array of conjugated systems. Furthermore, the aforementioned "click chemistry" can be used to attach a vast range of molecules containing an azide group, providing a powerful tool for creating libraries of triazole-containing urea derivatives. researchgate.net

The urea functional group itself can also be a point of derivatization. The N-H protons of the urea can be substituted with various alkyl or aryl groups, leading to the formation of N,N'-disubstituted or N,N,N'-trisubstituted ureas. These reactions typically proceed through the reaction of the urea with an appropriate electrophile, such as an alkyl halide or an acyl chloride, often in the presence of a base.

Table 2: Potential Derivatization Reactions of this compound

Functional GroupReaction TypeReagentsPotential Product
Terminal AlkyneSonogashira CouplingAryl halide, Pd catalyst, Cu(I) co-catalyst, BaseAryl-substituted alkyne
Terminal AlkyneAzide-Alkyne CycloadditionOrganic azide, Cu(I) catalyst1,2,3-Triazole derivative
Urea N-HAlkylationAlkyl halide, BaseN-Alkyl urea derivative
Urea N-HAcylationAcyl chloride, BaseN-Acyl urea derivative

Synthesis of Carbamate (B1207046) Analogs and Homologs

The synthesis of carbamate analogs and homologs of this compound typically leverages the high reactivity of isocyanate intermediates. The common precursor, 1-ethynylcyclohexyl isocyanate, can be synthesized from 1-ethynylcyclohexylamine (B1580611) through reaction with phosgene (B1210022) or a phosgene equivalent like triphosgene. google.com Once formed, this isocyanate is a versatile electrophile for creating a variety of derivatives.

Carbamate analogs are readily prepared by reacting 1-ethynylcyclohexyl isocyanate with a range of primary or secondary alcohols. This reaction involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group, yielding the corresponding N-(1-ethynylcyclohexyl)carbamate. This method is highly efficient and compatible with a wide array of functional groups on the alcohol, allowing for the synthesis of a diverse library of carbamate derivatives. researchgate.net

The synthesis of homologs, which involves modifying the carbon skeleton, can be achieved by starting with different building blocks. For example, using substituted cyclohexylamines in the initial isocyanate synthesis would lead to homologs with functionalized ring systems. Similarly, employing homologous aminoalkynes would result in urea derivatives with longer or branched alkynyl chains. An alternative, greener approach for synthesizing N-substituted carbamates involves the direct reaction of amines, urea, and alcohols over a solid catalyst, which avoids the use of toxic isocyanates altogether. organic-chemistry.org

Cycloaddition Reactions on this compound Derivatives

The ethynyl group of this compound serves as a reactive dipolarophile, making it an excellent substrate for cycloaddition reactions, particularly [3+2] cycloadditions. wikipedia.org These reactions are powerful tools for constructing five-membered heterocyclic rings, which are common scaffolds in pharmaceutically active compounds. nih.gov

The 1,3-dipolar cycloaddition, or Huisgen cycloaddition, involves the reaction of a 1,3-dipole with a dipolarophile—in this case, the alkyne moiety of this compound—to form a five-membered heterocycle. wikipedia.orgyoutube.com This reaction class is known for its high efficiency and stereoselectivity. The specific heterocycle formed depends on the choice of the 1,3-dipole. youtube.com

Key examples of 1,3-dipolar cycloadditions involving the this compound scaffold include:

Reaction with Azides: Reacting with organic azides (R-N₃) yields 1,2,3-triazoles. The copper-catalyzed version of this reaction (CuAAC), a prominent example of "click chemistry," is highly regioselective, typically affording the 1,4-disubstituted triazole isomer. youtube.com

Reaction with Nitrile Oxides: Cycloaddition with nitrile oxides (R-CNO) produces isoxazoles, which are valuable intermediates in organic synthesis. wikipedia.org

Reaction with Nitrones: The reaction with nitrones results in the formation of isoxazoline (B3343090) rings.

Reaction with Diazo Compounds: Diazo compounds (R₂-CN₂) can react with the alkyne to furnish pyrazole (B372694) derivatives. nih.gov

These reactions significantly expand the molecular diversity accessible from the this compound core structure.

Table 1: Potential 1,3-Dipolar Cycloaddition Reactions of this compound

1,3-DipoleReagent ExampleResulting Heterocycle
AzideBenzyl Azide1-Benzyl-4-(1-ureidocyclohexyl)-1H-1,2,3-triazole
Nitrile OxideBenzonitrile Oxide3-Phenyl-5-(1-ureidocyclohexyl)isoxazole
NitroneN-Methyl-C-phenylnitrone2-Methyl-3-phenyl-5-(1-ureidocyclohexyl)isoxazoline
Diazo CompoundDiazomethane3-(1-Ureidocyclohexyl)-1H-pyrazole

The reactivity of the ethynyl group in cycloaddition reactions is influenced by both steric and electronic factors.

Ring Strain: The cyclohexyl ring in this compound typically adopts a stable chair conformation, which is largely free of ring strain. libretexts.org Therefore, ring strain is not expected to be a significant factor in accelerating the cycloaddition reaction, unlike in highly strained alkynes such as cyclooctyne. nih.gov The primary steric influence comes from the bulky cyclohexyl group itself, which can affect the approach of the 1,3-dipole and influence the regioselectivity of the addition.

Substituent Effects: The electronic nature of the substituents on the alkyne plays a crucial role. In Diels-Alder and other cycloaddition reactions, reactivity is enhanced when one component is electron-rich and the other is electron-poor. libretexts.org The urea moiety (-NH-C(O)-NH₂) attached to the same carbon as the ethynyl group has a complex electronic effect. The nitrogen atoms can donate electron density to the alkyne via resonance, while the carbonyl group is electron-withdrawing. This dual nature can modulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the alkyne, thereby affecting its reactivity with different classes of 1,3-dipoles. wikipedia.org Further substitution on the urea nitrogens or the cyclohexyl ring could be used to fine-tune the electronic properties of the alkyne and control the reaction rate and selectivity.

Chemical Modifications of the Cyclohexyl Ring System

Modifying the cyclohexyl ring of this compound after its synthesis presents a challenge due to the presence of the reactive ethynyl and urea functionalities. Many standard reagents for functionalizing a cyclohexane (B81311) ring are not compatible with these groups. For instance, strong oxidizing agents could cleave the alkyne, while strongly acidic or basic conditions could hydrolyze the urea.

Therefore, modifications to the cyclohexyl ring are often best introduced at an earlier stage, for example, by using a substituted cyclohexanone or cyclohexylamine (B46788) as the starting material. However, some selective transformations on the intact this compound might be possible under carefully controlled conditions. These could include:

Free-Radical Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) under photochemical or radical initiation could potentially introduce a halogen atom at positions on the ring remote from the functional groups, such as C-3 or C-4.

Remote C-H Functionalization: Modern catalytic methods for C-H activation could offer a pathway for introducing new functional groups, although selectivity would be a major challenge.

It is important to note that any modification strategy must consider the conformational preferences of the substituted cyclohexane ring. Large substituents preferentially occupy the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions. libretexts.orglibretexts.org

Reaction Mechanisms and Kinetics of Synthesis

The most common and practical laboratory synthesis of this compound proceeds via the reaction of an amine with an isocyanate. researchgate.netresearchgate.net This involves the formation of 1-ethynylcyclohexyl isocyanate from 1-ethynylcyclohexylamine, followed by a reaction with ammonia.

The reaction of the isocyanate with the amine (ammonia in this case) is the key urea-forming step. The mechanism involves the nucleophilic attack of the lone pair of electrons on the amine's nitrogen atom onto the highly electrophilic carbonyl carbon of the isocyanate group. This concerted step results in the formation of a new carbon-nitrogen bond and the simultaneous transfer of a proton from the amine to the isocyanate nitrogen, yielding the final urea product. researchgate.net

Kinetically, the reaction between an isocyanate and a primary amine is typically very fast and follows second-order kinetics, being first-order with respect to the concentration of the isocyanate and first-order with respect to the concentration of the amine. aub.edu.lbumn.edu The reaction rate is significantly influenced by the electronic properties of the reactants. Electron-donating groups on the amine increase its nucleophilicity and accelerate the reaction, while electron-withdrawing groups on the isocyanate increase its electrophilicity and also lead to a higher reaction rate. aub.edu.lb

Mechanistic Investigations of Carbamate Formation

The formation of carbamates from isocyanates and alcohols follows a mechanism analogous to urea formation. researchgate.net The oxygen atom of the alcohol acts as the nucleophile, attacking the isocyanate's carbonyl carbon. This reaction can be catalyzed by tertiary amines. cdnsciencepub.com

An alternative mechanism for forming urea and carbamate functionalities exists that avoids toxic isocyanate reagents. This involves the reaction of an amine with urea itself at elevated temperatures (e.g., 80-90 °C). nih.gov In this process, urea is believed to be in equilibrium with isocyanic acid (HNCO) and ammonia. The isocyanic acid, a reactive intermediate, is then attacked by the amine substrate to form the desired urea derivative. The rate-limiting step in this process is often the thermal decomposition of urea into the reactive isocyanate intermediate. nih.gov While this method is greener, it requires higher temperatures and an excess of urea to achieve practical reaction rates. nih.gov

Molecular Mechanisms of Biological Activity: Research Perspectives

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound like (1-Ethynylcyclohexyl)urea dictates its biological activity. By systematically modifying different parts of the molecule—the carbamate (B1207046) (ureido) moiety, the cyclohexyl ring, and the ethynyl (B1212043) group—researchers can pinpoint which features are critical for target binding and inhibition. These studies have revealed that this compound and its analogs primarily act as inhibitors of carbonic anhydrase (CA) by coordinating to the zinc ion within the enzyme's active site. The binding is often pH-dependent, with the deprotonated form of the inhibitor showing stronger affinity.

The urea (B33335) moiety is a critical component for the inhibitory activity of this compound against carbonic anhydrases. Modifications to this group have a profound impact on binding affinity. Research has shown that the ureido group is directly involved in the coordination of the catalytic zinc (II) ion in the active site of CA isoenzymes.

Studies on related ureido-substituted compounds demonstrate that the nitrogen atoms of the urea group are key interaction points. For instance, replacing the urea with a thiourea (B124793) or a guanidine (B92328) group can significantly alter the binding mode and inhibitory power. The deprotonated form of the ureido moiety is believed to be the species that binds to the zinc ion, acting as an anion-binding inhibitor. This interaction is a hallmark of how this class of inhibitors functions, and any modification that alters the electronic properties or steric profile of the urea group can disrupt this crucial binding event.

The cyclohexyl ring of this compound serves as a scaffold that positions the pharmacophoric ethynyl and urea groups for optimal interaction with the enzyme's active site. The size and lipophilicity of this ring are important for fitting into the hydrophobic pockets of the CA active site.

SAR studies on related cycloalkyl sulfonamides have shown that the nature of the cycloalkane ring influences inhibitory potency against different CA isoforms. For example, expanding the ring from a cyclopentyl to a cyclohexyl or cycloheptyl group can modulate isoform selectivity. While specific data on substitutions to the cyclohexyl ring of this compound itself are limited in the provided context, the principle remains that modifications to this ring would affect van der Waals and hydrophobic interactions with amino acid residues lining the active site cavity. Such substitutions could either enhance or diminish binding affinity depending on the specific CA isoform and the nature of the substituent.

The terminal ethynyl group is a distinguishing feature of this compound and is fundamental to its mechanism of action against carbonic anhydrase. This group is directly involved in coordinating the zinc ion at the bottom of the active site cleft. The triple bond of the ethynyl moiety provides a specific geometry and electronic distribution that is favorable for this interaction.

The inhibitory activity of ethynyl-containing compounds like this compound is highly dependent on the pH, which suggests that the deprotonated acetylenide anion is the actual binding species. This anion forms a strong coordinate bond with the Zn(II) ion. The presence of the ethynyl group is therefore not just a structural placeholder but an active participant in the chemical mechanism of inhibition, making it a key determinant of the compound's potency.

Biophysical Characterization of Ligand-Target Interactions

Biophysical techniques provide quantitative insights into the binding of this compound to its target enzymes. These methods allow for the detailed characterization of the complex formed between the ligand and the enzyme, including its stability and the kinetics of its formation and dissociation.

A powerful method for studying the binding of inhibitors to carbonic anhydrase involves replacing the native zinc ion with a cobalt(II) ion. The resulting cobalt-substituted enzyme (e.g., Co-CA) exhibits distinct electronic absorption spectra that are sensitive to changes in the coordination environment of the metal ion.

When an inhibitor like this compound binds to Co-CA, it perturbs the d-d electronic transitions of the Co(II) ion, leading to characteristic changes in the visible spectrum. For instance, the binding of ureido-containing inhibitors to the cobalt-substituted human CA I isoform results in a spectrum typical of a 4-coordinate Co(II) complex, with absorption maxima around 564, 590 (shoulder), and 625 nm. By titrating the enzyme with the inhibitor and monitoring these spectral changes, the dissociation constant (Kd) of the enzyme-inhibitor complex can be accurately determined. This technique has been instrumental in confirming that the urea moiety directly coordinates to the metal ion.

Table 1: Spectroscopic Data for Inhibitor Binding to Cobalt-Substituted Carbonic Anhydrase I

ParameterValue
Enzyme FormCobalt-Substituted Human CA I
Inhibitor ClassUreido-substituted alkynols
Resulting Complex Geometry4-coordinate Co(II)
Absorption Maxima (λmax)~564 nm, ~590 nm (shoulder), ~625 nm
Method of AnalysisElectronic Absorption Spectroscopy
Data derived from studies on ureido-substituted inhibitors binding to Co-CA I.

Beyond determining the equilibrium binding affinity (Kd), understanding the kinetics of the interaction—how quickly the inhibitor binds (on-rate, k_on) and dissociates (off-rate, k_off)—is crucial. These kinetic parameters are often determined using stopped-flow spectroscopy. This technique allows for the measurement of rapid kinetic processes that occur when the enzyme and inhibitor are mixed.

Table 2: Kinetic Parameters for Inhibitor-Carbonic Anhydrase Interaction

Kinetic ParameterDescriptionMethod of Determination
k_on (On-rate)The rate constant for the association of the inhibitor to the enzyme.Stopped-flow Spectroscopy
k_off (Off-rate)The rate constant for the dissociation of the inhibitor from the enzyme.Stopped-flow Spectroscopy
Kd (Dissociation Constant)The equilibrium constant for dissociation, calculated as k_off/k_on.Derived from kinetic rates
General kinetic parameters and methods based on studies of CA inhibitors.

Enzymatic Biotransformation Pathways and Metabolite Research

Hepatic Biotransformation Pathways

The liver is the principal site for the metabolism of xenobiotics, including (1-Ethynylcyclohexyl)urea. The biotransformation within hepatocytes generally follows a two-phase process aimed at increasing the water solubility of the compound to facilitate its excretion.

The initial and a critical step in the metabolism of this compound involves the hydroxylation of its cyclohexyl ring. This Phase I reaction introduces a hydroxyl (-OH) group onto the aliphatic ring structure. This process is primarily catalyzed by cytochrome P450 (CYP) enzymes. The hydroxylation can occur at various positions on the cyclohexyl ring, leading to the formation of different isomeric hydroxylated metabolites. The specific position of hydroxylation can be influenced by the steric and electronic properties of the substituent groups on the ring. For monosubstituted cyclohexyl groups, metabolic hydroxylation is often stereoselective, favoring the formation of the more stable trans isomer over the cis isomer.

Following hydroxylation, the newly introduced hydroxyl group serves as a handle for Phase II conjugation reactions. The most common of these is glucuronidation, a process that attaches a glucuronic acid moiety to the hydroxylated metabolite. This reaction is catalyzed by a family of enzymes known as uridine (B1682114) diphosphate (B83284) glucuronosyltransferases (UGTs). The resulting glucuronide conjugate is significantly more polar and water-soluble than the parent compound and its hydroxylated metabolite. This increased hydrophilicity enhances the compound's elimination from the body, primarily through urine or bile. Glucuronidation is a major pathway for the detoxification and clearance of a wide variety of drugs and other foreign compounds.

Enzymes Involved in Metabolism

The biotransformation of this compound is dependent on the activity of specific families of drug-metabolizing enzymes.

Cytochrome P450 enzymes, a superfamily of heme-containing monooxygenases, are the primary drivers of Phase I metabolism. These enzymes are abundant in the liver and are responsible for catalyzing the oxidation of a vast array of substrates. In the context of this compound, CYP enzymes mediate the hydroxylation of the cyclohexyl ring. While the specific CYP isoforms involved in the metabolism of this particular compound have not been definitively identified in publicly available literature, it is known that various CYP enzymes, such as those from the CYP2 and CYP3 families, are commonly involved in the metabolism of cyclic aliphatic compounds. The activity of these enzymes can be influenced by genetic polymorphisms, as well as by the presence of other drugs or dietary components that can act as inducers or inhibitors.

Uridine diphosphate glucuronosyltransferases (UGTs) are the key enzymes in Phase II glucuronidation. capes.gov.br They catalyze the transfer of glucuronic acid from the cofactor uridine 5'-diphospho-glucuronic acid (UDPGA) to a substrate, in this case, the hydroxylated metabolites of this compound. nih.gov This conjugation step is crucial for detoxification and excretion. capes.gov.brnih.gov UGTs are located in the endoplasmic reticulum of liver cells and other tissues. capes.gov.br There are several UGT isoforms, each with its own substrate specificity. The specific UGT enzymes responsible for the glucuronidation of hydroxylated this compound metabolites would depend on the structure of the specific hydroxylated isomer.

While CYP and UGT enzymes are central to the metabolism of this compound, other drug-metabolizing enzymes could potentially play a minor role. Furthermore, the presence of a urea (B33335) moiety in the structure of this compound raises the possibility of interactions with enzymes involved in urea metabolism, though this is less likely to be a primary biotransformation pathway for this xenobiotic.

Some studies on structurally related urea compounds have shown that they can act as inhibitors of certain CYP450 enzymes. For instance, some substituted urea herbicides have been found to induce cytochrome P-450 dependent monooxygenase activities. youtube.com This suggests that this compound could potentially inhibit the metabolism of other co-administered drugs that are substrates for the same CYP enzymes, leading to potential drug-drug interactions. However, without specific studies on this compound, this remains a theoretical consideration based on the behavior of similar chemical structures.

Research on Metabolic Intermediates and Pathways

The biotransformation of this compound, also known as ethinamate, is a critical area of study to understand its pharmacokinetic profile. Research has primarily focused on identifying the metabolites formed through enzymatic processes in the body, evaluating its metabolic stability using in vitro systems, and applying theoretical models to predict its metabolic fate.

Identification of 4-Hydroxyethinamate and its Conjugates

The primary metabolic pathway for this compound involves oxidation, a common Phase I reaction. Research has successfully identified the principal products of this biotransformation.

The major metabolite of this compound has been identified as 4-hydroxyethinamate. wikipedia.org Specifically, this has been characterized as trans-4-hydroxyethinamate, indicating a stereospecific hydroxylation reaction. nih.gov This metabolic step occurs through the hydroxylation of the cyclohexyl ring, a reaction catalyzed by hepatic enzymes. pharmacompass.com This process introduces a hydroxyl group onto the carbocyclic ring structure, increasing the polarity of the molecule.

Following its formation, 4-hydroxyethinamate undergoes Phase II conjugation reactions. The primary conjugation product is the glucuronide of hydroxyethinamate. pharmacompass.com The presence of this conjugate is confirmed by analytical procedures requiring enzymatic hydrolysis with β-glucuronidase to liberate the free hydroxyethinamate for detection in urine samples. nih.gov This glucuronidation step further increases the water solubility of the metabolite, facilitating its renal excretion. pharmacompass.com While glucuronidation is the main pathway, other conjugation reactions, such as sulfation, are also theoretically possible and are often investigated in comprehensive metabolic profiling using techniques like HPLC-MS/MS. nih.gov

In Vitro Studies of Metabolic Stability

In vitro metabolic stability assays are fundamental in drug discovery to predict a compound's persistence in the body. researchgate.net These studies measure the rate at which a compound is metabolized by liver enzymes, typically using subcellular fractions like liver microsomes or intact cells like hepatocytes. nuvisan.com The key parameters derived from these assays are the metabolic half-life (t½) and the intrinsic clearance (CLint), which together help predict the in vivo hepatic clearance of a compound. nuvisan.comnih.gov

For this compound, in vivo studies have shown a plasma half-life of approximately 1.9 to 2.5 hours, suggesting rapid metabolism and clearance. nih.govnih.govdrugbank.com This rapid clearance is consistent with data from in vitro metabolic stability assays. These assays typically involve incubating the compound with human liver microsomes (HLM) or hepatocytes and measuring the decrease in its concentration over time using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nuvisan.com

Below is a representative data table illustrating the typical results from such an in vitro study.

Table 1: Representative In Vitro Metabolic Stability Data for this compound

Test SystemIncubation Time (min)% Parent Compound RemainingCalculated t½ (min)Calculated CLint (µL/min/mg protein)
Human Liver Microsomes010018127
Human Liver Microsomes580
Human Liver Microsomes1545
Human Liver Microsomes3021
Human Liver Microsomes604

The high intrinsic clearance value in this representative data indicates that this compound is susceptible to rapid metabolism by hepatic enzymes, which aligns with its observed short in vivo half-life. nih.govdrugbank.com Such studies are crucial for distinguishing between compounds with high and low metabolic clearance early in the development process. nih.govnih.gov

Theoretical Studies of Metabolic Transformations

In addition to experimental work, computational or in silico methods are increasingly used to predict the metabolic fate of chemical compounds. These theoretical approaches can identify metabolically labile sites within a molecule, predict the structures of potential metabolites, and even estimate the rate of metabolism before a compound is synthesized. nih.gov

Several computational strategies are employed for metabolite prediction:

Rule-based systems: These programs use a predefined library of metabolic transformation rules, derived from known metabolic reactions, to predict how a new compound might be altered by metabolic enzymes. nih.govrsc.org

Data-mining approaches: Tools like MetaPrint2D-React analyze large databases of known metabolic reactions to identify structural patterns associated with specific metabolic outcomes. They then use these patterns to predict metabolites for a query compound. nih.gov

Machine learning and deep learning: More advanced models, often using neural networks, can be trained on vast datasets of chemical reactions represented in formats like SMILES (Simplified Molecular-Input Line-Entry System). nih.govrsc.org These models can learn complex chemical rules and predict metabolic transformations without being explicitly programmed with them.

For this compound, theoretical studies would involve submitting its chemical structure to these predictive models. The models would likely identify the cyclohexyl ring as a metabolically labile site, predicting hydroxylation at various positions. The C-4 position would be highlighted as a probable site of metabolism, consistent with the experimental identification of 4-hydroxyethinamate. wikipedia.orgnih.gov These computational tools provide a valuable, resource-efficient method to guide and complement experimental metabolic research.

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Techniques Development and Application

Chromatographic methods are fundamental in the separation and analysis of (1-Ethynylcyclohexyl)urea and its derivatives from complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of urea-based compounds. Reversed-phase HPLC (RP-HPLC) is frequently employed for the separation of this compound and its analogues. rsc.org The selection of the stationary phase, such as a C18 or C4 column, and the mobile phase composition are critical for achieving optimal separation. escholarship.orgresearchgate.net For instance, a mobile phase consisting of a gradient of acetonitrile (B52724) and water is commonly used. mdpi.com

Detection is often performed using a UV detector at low wavelengths, typically around 200-210 nm, where urea (B33335) derivatives exhibit absorbance. chromforum.org However, the low chromophoric activity of some urea compounds can present a challenge. To enhance sensitivity, derivatization with agents like xanthydrol can be employed, which produces a fluorescent derivative detectable with high sensitivity. researchgate.net Hydrophilic Interaction Liquid Chromatography (HILIC) has also been utilized for the analysis of highly polar urea compounds, offering an alternative separation mechanism to reversed-phase chromatography. chromforum.org

Table 1: Exemplary HPLC Conditions for Urea Analysis

ParameterConditionSource
Column Reversed-phase C18 (250 x 4.6 mm) mdpi.com
Mobile Phase A Deionized water (0.1% formic acid) mdpi.com
Mobile Phase B Acetonitrile mdpi.com
Gradient 0-5 min, 5% B; 5-13 min, 5-75% B; 13-15 min, 75% B; 15-17 min, 75-5% B; 17-22 min, 5% B mdpi.com
Flow Rate 1 mL/min mdpi.com
Detection UV at 210 nm mdpi.com

This table presents a general set of HPLC conditions and may require optimization for specific applications involving this compound.

Gas Chromatography (GC) offers another avenue for the analysis of this compound, although it can be more challenging due to the polarity and potential thermal lability of urea compounds. chromforum.org Direct analysis of underivatized urea by GC is often difficult, leading to poor peak shapes. chromforum.org Derivatization is a common strategy to improve the volatility and chromatographic behavior of urea and its derivatives. chromforum.org

For related nitrosourea (B86855) compounds, a method involving denitrosation to the parent urea followed by trifluoroacetylation has been developed for GC analysis. rsc.org The choice of a suitable capillary column, such as a non-polar or medium-polarity column, is crucial. chromforum.org When coupled with a mass spectrometer (GC-MS), this technique can provide both retention time and mass spectral data for confident identification. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for the identification of metabolites of this compound from biological matrices. rsc.orgescholarship.orgnih.gov The coupling of HPLC or UHPLC with a mass spectrometer allows for the separation of metabolites followed by their detection and structural characterization based on their mass-to-charge ratio (m/z) and fragmentation patterns. mdpi.comlcms.cz

Untargeted metabolomics studies using LC-MS can reveal a wide range of metabolic products. nih.gov The use of high-resolution mass spectrometry (HRMS) provides accurate mass measurements, which aids in the determination of the elemental composition of unknown metabolites. nih.gov Derivatization with reagents like urea can be used to improve the chromatographic separation and ionization efficiency of certain metabolites. mdpi.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of chemical reactions, including the synthesis of this compound and its derivatives. rsc.orgescholarship.orgtdl.org By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) at different time intervals, the consumption of starting materials and the formation of products can be visualized. youtube.com

The choice of an appropriate solvent system (eluent) is critical to achieve good separation of the components. reddit.com For polar compounds like urea derivatives, a mixture of a polar solvent like methanol (B129727) or isopropanol (B130326) in a less polar solvent like ethyl acetate (B1210297) or dichloromethane (B109758) is often effective. reddit.com Visualization of the spots can be achieved under UV light if the compounds are UV-active, or by using staining reagents such as p-anisaldehyde or potassium permanganate. epfl.ch

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric techniques are indispensable for the definitive structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules like this compound. nih.govrsc.org Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. researchgate.net

In the ¹H NMR spectrum of a related compound, 1-(1-ethynylcyclohexyl)-3-phenylurea, the proton of the NH group attached to the phenyl ring appears as a broad singlet around 8.32 ppm. acs.org The protons of the cyclohexyl ring and the ethynyl (B1212043) group would also have characteristic chemical shifts and coupling patterns. ¹³C NMR spectroscopy complements the ¹H NMR data by providing the number of unique carbon atoms and their hybridization state. researchgate.net Advanced NMR techniques, such as COSY, HSQC, and HMBC, can be used to establish the connectivity between different atoms in the molecule, confirming the complete structure. The use of deuterated solvents is standard, and for quantitative analysis, an internal standard may be employed. rsc.orgresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various wavelengths, a unique spectral fingerprint of the compound is obtained. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its distinct structural features.

The presence of the urea moiety is confirmed by several key peaks. The N-H stretching vibrations of the primary amine groups typically appear as a broad band in the region of 3200-3600 cm⁻¹. docbrown.info The carbonyl group (C=O) of the urea component shows a strong absorption band around 1700 cm⁻¹. docbrown.info Furthermore, N-H bending vibrations can be observed in the 1600-1650 cm⁻¹ range. docbrown.info The C-N stretching vibrations may be found around 1450 cm⁻¹ and 1150 cm⁻¹. docbrown.inforesearchgate.net

The ethynyl group (-C≡CH) is characterized by a sharp, weak absorption band for the terminal alkyne C-H stretch, typically appearing around 3300 cm⁻¹. The C≡C triple bond stretching vibration is observed in the region of 2100-2260 cm⁻¹. The cyclohexyl group will show characteristic C-H stretching vibrations from its -CH₂ and -CH₃ groups just below 3000 cm⁻¹, around 2924 cm⁻¹. researchgate.net

Table 1: Characteristic Infrared Absorption Peaks for this compound

Wavenumber (cm⁻¹)Functional GroupVibration Type
~3300≡C-HStretch
3200-3600N-HStretch
~2924C-H (cyclohexyl)Stretch
2100-2260C≡CStretch
~1700C=O (urea)Stretch
1600-1650N-HBend
~1450, ~1150C-NStretch

This table is generated based on typical IR absorption ranges for the specified functional groups. docbrown.inforesearchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Electronic Structure

Ultraviolet-Visible (UV-Vis) spectroscopy is a quantitative analytical technique that measures the absorption of ultraviolet or visible light by a substance in solution. For quantification, the absorbance of a solution at a specific wavelength is directly proportional to the concentration of the absorbing species, a relationship described by the Beer-Lambert law.

While urea itself has limited UV absorbance, derivatization can be employed to enhance its detection. nih.gov For instance, reaction with p-dimethylaminobenzaldehyde (DMAB) produces a colored product that can be quantified colorimetrically. nih.govnih.gov The resulting complex often exhibits a maximum absorbance (λmax) in the visible region, for example around 420 nm. researchgate.net

The electronic structure of this compound can also be investigated using UV-Vis spectroscopy. The absorption of UV light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths at which these absorptions occur provide insights into the electronic transitions within the molecule. The carbonyl group of the urea and the ethynyl group are the primary chromophores in this compound.

Table 2: Potential UV-Vis Absorption Data for this compound Derivatives

Methodλmax (nm)Application
Direct Measurement~200-220Quantification (low sensitivity)
Derivatization with DMAB~420Quantification (enhanced sensitivity)

This table presents potential absorption maxima based on general principles of UV-Vis spectroscopy for ureas and their derivatives. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of a molecule. thermofisher.combioanalysis-zone.com Unlike nominal mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to several decimal places, allowing for the calculation of a unique elemental formula. bioanalysis-zone.com This high degree of mass accuracy is crucial for confirming the identity of this compound and distinguishing it from isobaric interferences. thermofisher.com

In addition to accurate mass determination of the molecular ion, HRMS coupled with tandem mass spectrometry (MS/MS) provides valuable structural information through the analysis of fragmentation patterns. nih.gov The fragmentation of the protonated this compound ion ([M+H]⁺) would likely involve cleavage of the C-N bonds of the urea moiety, potentially leading to the loss of isocyanic acid or the formation of characteristic fragment ions corresponding to the ethynylcyclohexyl portion and the urea fragment. nih.gov

Table 3: Theoretical High-Resolution Mass Spectrometry Data for this compound

IonChemical FormulaCalculated Exact Mass (m/z)
[M+H]⁺C₉H₁₅N₂O⁺167.1184
[M+Na]⁺C₉H₁₄N₂NaO⁺189.1004

This table provides the theoretical exact masses for the protonated and sodiated adducts of this compound.

Method Development and Validation for Research Purposes

The reliable quantification of this compound in research settings, particularly in biological matrices, requires the development and validation of robust analytical methods.

Development of Robust Analytical Methods

Developing a robust analytical method involves a systematic process to ensure the procedure is suitable for its intended purpose. lcms.cz For the analysis of this compound, this typically involves selecting an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry). nih.gov

Key steps in method development include:

Selection of Chromatographic Conditions: This involves choosing the appropriate stationary phase (column), mobile phase composition (solvents and additives), flow rate, and column temperature to achieve optimal separation of the analyte from other components in the sample. nih.gov

Sample Preparation: Developing an efficient extraction procedure to isolate this compound from the sample matrix (e.g., plasma, tissue homogenate) while minimizing interferences. This could involve techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction.

Optimization of Detection Parameters: For UV detection, the optimal wavelength for maximum absorbance is determined. For mass spectrometry, parameters such as ionization source settings and collision energies for fragmentation are optimized. researchgate.net

The goal is to create a method that is not only accurate and precise but also resilient to small, deliberate variations in method parameters, demonstrating its robustness. nih.gov

Validation of Analytical Methods for Accuracy, Precision, Sensitivity, and Specificity

Once a method is developed, it must be validated to ensure its performance is reliable and meets predefined acceptance criteria. elementlabsolutions.comich.org Validation is performed according to guidelines such as those from the International Council for Harmonisation (ICH). ich.orgeuropa.eu The key validation parameters include:

Accuracy: This assesses the closeness of the measured value to the true value. imgroupofresearchers.com It is typically determined by analyzing samples with known concentrations of this compound (spiked samples) and calculating the percent recovery. elementlabsolutions.com

Precision: This measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. elementlabsolutions.comimgroupofresearchers.com It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV) of a series of measurements.

Sensitivity: This is determined by the limit of detection (LOD) and the limit of quantification (LOQ). The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. researchgate.net

Specificity: This is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. elementlabsolutions.comimgroupofresearchers.com

Table 4: Summary of Typical Analytical Method Validation Parameters

ParameterDescriptionAcceptance Criteria (Example)
AccuracyCloseness to the true valueRecovery of 85-115%
PrecisionRepeatability of measurementsRSD ≤ 15%
Sensitivity (LOQ)Lowest quantifiable concentrationSignal-to-noise ratio ≥ 10
SpecificityAbility to measure only the analyteNo significant interference at the analyte's retention time

This table provides an example of typical acceptance criteria for bioanalytical method validation. researchgate.net

Application in In Vitro and Ex Vivo Research Sample Analysis

Validated analytical methods are essential for accurately measuring the concentration of this compound in samples from in vitro and ex vivo research studies. rsc.orggoogle.com

In Vitro Studies: These are experiments conducted in a controlled environment outside of a living organism, such as in cell cultures. Analytical methods are used to determine the concentration of this compound in the culture medium or cell lysates to assess parameters like cell permeability, metabolic stability, or target engagement. rsc.org

Ex Vivo Studies: These studies are performed on tissues or cells taken from an organism and maintained in an artificial environment. For example, tissue samples from an animal dosed with this compound can be analyzed to determine the compound's distribution in various organs. frontiersin.org Digital imaging techniques on tissue sections can also be employed for quantification. nih.gov

The ability to accurately measure this compound concentrations in these research samples is fundamental for understanding its pharmacokinetic and pharmacodynamic properties, which is a critical step in preclinical research. nih.gov

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to model molecular properties with high accuracy. These calculations provide detailed insights into the fundamental nature of a molecule's structure and reactivity.

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. For (1-Ethynylcyclohexyl)urea, DFT calculations would predict its optimal three-dimensional geometry, including bond lengths, bond angles, and dihedral angles. Such studies on related urea (B33335) derivatives have shown that the urea functionality can exhibit conformational restrictions due to electron delocalization between the nitrogen lone pairs and the carbonyl group. nih.gov The geometry of the two nitrogen atoms in urea derivatives typically adopts a configuration between trigonal and tetrahedral. nih.gov

DFT calculations can elucidate the preferred conformation of the cyclohexyl ring, which is expected to be a stable chair form. Furthermore, these calculations would define the spatial orientation of the axial or equatorial ethynyl (B1212043) and urea substituents on the ring. The electronic structure analysis reveals the distribution of electron density, identifying electron-rich and electron-poor regions, which is fundamental to understanding the molecule's intermolecular interactions. DFT has been successfully used to model the molecular conformation and hydrogen-bonding geometry of other complex urea derivatives, showing close agreement with experimental X-ray structures. In some computational studies, DFT is used to investigate the adsorption properties of urea on various surfaces, providing insights into interaction energies and electronic changes upon binding. colab.wsresearchgate.net

Table 1: Representative Geometric Parameters Calculated via DFT for Urea and Cyclohexane (B81311) Moieties

ParameterFunctional GroupTypical Calculated Value
C=O Bond LengthUrea~1.24 Å
C-N Bond LengthUrea~1.37 Å
N-C-N Bond AngleUrea~117-119°
C-C Bond LengthCyclohexane~1.53-1.54 Å
C-C-C Bond AngleCyclohexane (Chair)~111°

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO relates to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. irjweb.comresearchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. researchgate.netajchem-a.com

A large HOMO-LUMO gap generally indicates high stability and low chemical reactivity, as more energy is required for electronic excitation. irjweb.com Conversely, a small gap suggests that a molecule is more reactive. irjweb.comstackexchange.com This principle is widely used to qualitatively assess reactivity in various chemical systems. ajchem-a.com For this compound, calculating the HOMO-LUMO gap would provide a theoretical measure of its reactivity, which could be compared to other urea derivatives or related compounds. Global reactivity descriptors such as chemical hardness, softness, and electrophilicity can also be derived from HOMO and LUMO energies. irjweb.comajchem-a.comchemrxiv.org

Table 2: Illustrative Frontier Orbital Energies and Global Reactivity Descriptors Calculated for Related Compounds

Compound/SystemEHOMO (eV)ELUMO (eV)HOMO-LUMO Gap (ΔE) (eV)Chemical Hardness (η) (eV)
Imidazole Derivative irjweb.com-6.297-1.8104.4872.244
Morpholinium Nitrate ajchem-a.com-9.846-4.9914.8552.428
ETP5C Molecule pnas.orgNot SpecifiedNot Specified4.626Not Specified

Data are for illustrative purposes from studies on different molecular systems to show typical calculated values. ETP5C is Ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate.

Ring strain is a form of instability that arises when bond angles in a cyclic molecule deviate from their ideal values, or when there is unfavorable steric crowding. libretexts.org The total strain energy can be quantified by comparing the heat of combustion of the cyclic compound to that of a strain-free acyclic reference. libretexts.orglibretexts.org

The cyclohexane ring, when in its preferred chair conformation, is known to be virtually strain-free. libretexts.orglibretexts.org However, the introduction of the sp-hybridized carbon of the ethynyl group onto the sp³-hybridized cyclohexane ring in this compound could introduce localized strain. To understand this effect, it is informative to look at computational studies of cyclic alkynes. For example, cyclohexyne, which forces the linear C≡C-C geometry into a six-membered ring, possesses a very high calculated strain energy of 40.1 kcal/mol. nih.govacs.org This highlights the significant energetic penalty of constraining an alkyne within a small ring structure. While the ethynyl group in this compound is exocyclic, these calculations on cyclic analogs provide a valuable reference for understanding the energetics associated with the alkyne-cycloalkane linkage.

Table 3: Calculated Strain Energies (SE) for Representative Cyclic Hydrocarbons

Cyclic CompoundStrain Energy (kcal/mol)Reference
Cyclopropane27.6 libretexts.org
Cyclobutane26.3 libretexts.org
Cyclopentane6.1 libretexts.org
Cyclohexane0.1 libretexts.org
Cycloheptyne25.4 nih.govacs.org
Cyclohexyne40.1 nih.govacs.org
Cyclopentyne48.4 nih.govacs.org

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with other entities, such as proteins or solvents. These methods provide a bridge between static molecular structures and dynamic biological function.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a receptor, which is typically a protein. nih.gov This technique is essential in drug discovery for screening potential drug candidates and understanding their mechanism of action. The urea moiety is recognized as a privileged scaffold in medicinal chemistry, largely due to its ability to act as both a hydrogen bond donor and acceptor, forming stable interactions with protein targets. nih.govfrontiersin.org

For this compound, docking studies would involve placing the molecule into the binding site of a specific protein target to predict its binding mode and affinity. The results would identify key interactions, such as hydrogen bonds between the urea's N-H and C=O groups and amino acid residues in the protein's active site. researchgate.net Numerous studies have successfully used docking to investigate how urea derivatives bind to various enzymes, such as urease or protein kinases. aip.orgnih.govekb.eg These studies often reveal that the urea core anchors the molecule in the binding pocket, while the substituents explore surrounding hydrophobic or hydrophilic regions. researchgate.net

Table 4: Summary of Molecular Docking Studies on Urea Derivatives with Protein Targets

Compound ClassProtein TargetPDB CodeKey Findings/ScoresReference
Pyridin-2-yl Urea DerivativesASK1 KinaseNot SpecifiedDocking scores from -8.50 to -8.63 kcal/mol; identified two possible binding poses. nih.gov
Dihydropyrimidine Phthalimide HybridsUrease4UBPActive compounds docked well with the active site; electronic and steric factors influenced activity. ekb.eg
Imidazolyl Benzamides with UreaDNA GyraseNot SpecifiedMost molecules showed high binding energy compared to the reference drug. aip.org

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the motion of atoms and molecules over time. mdpi.com This technique is used to analyze the conformational flexibility of a molecule and to assess the stability of a ligand-receptor complex predicted by docking. nih.govmdpi.com

An MD simulation of this compound in a solvent like water could reveal its conformational landscape, such as the dynamics of the cyclohexyl ring and the rotational freedom of the urea and ethynyl groups. utwente.nl When applied to a protein-ligand complex, MD simulations can validate the stability of the docked pose. mdpi.com By tracking the ligand's movement within the binding site over nanoseconds, researchers can determine if the initial key interactions, like hydrogen bonds, are maintained. nih.gov This provides a more accurate assessment of binding affinity and the mechanism of interaction than static docking alone. Studies on urea-protein systems have used MD simulations to understand unfolding mechanisms and the role of water molecules in mediating interactions. mdpi.comnih.gov

Table 5: Typical Parameters and Outcomes of Molecular Dynamics (MD) Simulation Studies

System StudiedSimulation SoftwareSimulation TimeKey Analyses and FindingsReference
Urease Inhibitors in ComplexNAMD, VMD10 nsEvaluated stability of inhibitor-bound complexes; characterized free energy profiles. mdpi.com
Aqueous Urea SolutionsGROMOS20-50 psInvestigated the structure of urea solutions and the stability of urea dimers. utwente.nl
Urea Nucleation from WaterNot Specified0.26-0.35 µsComputed the free-energy change associated with the phase transition. pnas.org
Protein Unfolding by UreaNot Specifiedup to 500 nsProbed the mechanism of protein denaturation at the residue level. nih.gov

Computational Approaches to Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies represent a important computational method to correlate the chemical structure of a series of compounds with their biological activity. For a set of this compound analogs, a QSAR study would involve the following steps:

Data Set Assembly: A series of this compound derivatives with varying substituents on the urea nitrogen would be synthesized and their biological activity against a specific target (e.g., an enzyme or receptor) would be determined experimentally.

Descriptor Calculation: A wide range of molecular descriptors for each analog would be calculated using specialized software. These descriptors quantify various aspects of the molecule's structure and properties.

Table 1: Examples of Molecular Descriptors for QSAR Analysis

Descriptor Class Examples Description
Constitutional Molecular Weight, Number of H-bond donors/acceptors Describes the basic molecular composition.
Topological Wiener Index, Randić Index Describes the connectivity of atoms in the molecule.
Geometrical Molecular Surface Area, Molecular Volume Describes the 3D shape and size of the molecule.

| Quantum-Chemical | HOMO/LUMO energies, Dipole Moment | Describes the electronic properties of the molecule. |

Model Development and Validation: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms would be used to build a mathematical model that links the descriptors to the biological activity. The predictive power of the model would be rigorously validated using internal and external validation techniques.

While no specific QSAR models for this compound are published, such studies on other urea-containing compounds have successfully identified key structural features for their activity.

Prediction of Chemical and Biological Properties In Silico

In silico methods are invaluable for predicting the properties of a compound before its synthesis, thereby saving time and resources.

Ligand-Based and Structure-Based Drug Design Principles Applied to this compound

The approach to designing new analogs of this compound would depend on the available information about its biological target.

Ligand-Based Drug Design: In the absence of a known 3D structure of the biological target, this approach would be used. It relies on the principle that molecules with similar structures are likely to have similar biological activities.

Pharmacophore Modeling: A pharmacophore model would be generated based on the structural features of this compound and other known active compounds. This model represents the essential steric and electronic features required for biological activity.

3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) would be employed to build 3D models that correlate the shape and electrostatic fields of the molecules with their activity.

Structure-Based Drug Design: If the 3D structure of the molecular target is known (e.g., from X-ray crystallography or NMR spectroscopy), this approach would be preferred.

Molecular Docking: this compound would be computationally "docked" into the binding site of the target protein to predict its binding orientation and affinity. This would provide insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein. The ethynyl and cyclohexyl groups would be of particular interest for their potential to form specific interactions within a binding pocket.

Prediction of Molecular Target Interactions

Various computational tools can be used to predict the potential biological targets of this compound. These methods often rely on machine learning algorithms trained on large databases of known drug-target interactions.

Similarity Searching: The structure of this compound would be compared to databases of compounds with known biological activities. A high degree of similarity to a known drug could suggest a similar target.

Inverse Docking: The compound would be docked against a library of protein structures to identify potential binding partners.

Table 2: Predicted Physicochemical Properties of this compound (Illustrative)

Property Predicted Value Method
LogP 1.5 - 2.5 Various computational models
Topological Polar Surface Area (TPSA) ~50-60 Ų Fragment-based methods
Number of Rotatable Bonds 1-2 Rule-based calculation

| Aqueous Solubility | Moderately soluble | Predictive algorithms |

Note: The values in this table are illustrative and would need to be confirmed by specific computational software.

Future Research Directions and Research Applications

Design and Synthesis of Advanced Analogs for Specific Research Probes

The core structure of (1-Ethynylcyclohexyl)urea provides a versatile foundation for the design and synthesis of advanced analogs to be used as specific research probes. escholarship.orgnih.govnih.gov The development of these tailored molecules is crucial for investigating complex biological processes. escholarship.org By modifying the ethynylcyclohexyl or urea (B33335) moieties, researchers can create derivatives with enhanced potency, selectivity, and functionality. nih.gov For instance, the introduction of reporter groups, such as fluorescent tags or biotin, can enable the visualization and tracking of the molecule's interactions within a biological system. nih.gov

The synthesis of such analogs often involves multi-step procedures. mdpi.com For example, the reaction of isocyanates with various amines is a common method for generating diverse urea derivatives. acs.org Furthermore, techniques like Sonogashira coupling can be employed to introduce different aryl groups to the ethynyl (B1212043) moiety, expanding the chemical space of the analogs. acs.org The development of these synthetic methodologies is key to creating a library of probes for studying specific enzymes or pathways. nih.gov

Further Elucidation of Molecular Mechanism Beyond Carbonic Anhydrase Inhibition

While this compound is known to inhibit carbonic anhydrases, its complete molecular mechanism of action may extend beyond this activity. t3db.ca Studies have shown that while it does inhibit carbonic anhydrases I and II, this inhibition might not be potent enough to be the sole reason for its biological effects. t3db.cadrugbank.com Therefore, a significant area of future research is to identify and characterize other potential molecular targets. escholarship.org

Investigating the broader pharmacological profile could uncover novel therapeutic applications. This involves screening the compound against a wide range of enzymes and receptors to identify any off-target effects that might be therapeutically relevant. Understanding these alternative mechanisms is essential for a comprehensive understanding of the compound's biological activity. escholarship.org

Application of this compound as a Chemical Scaffold in Medicinal Chemistry Research

The urea functional group is a privileged structure in medicinal chemistry due to its ability to form stable hydrogen bonds with biological targets. nih.govfrontiersin.org This makes the this compound structure an attractive scaffold for the design of new therapeutic agents. nih.govnih.govnih.gov Its structural and synthetic versatility allows for numerous modifications to optimize drug-like properties. frontiersin.org

The urea moiety is a key feature in many approved drugs, particularly in the field of kinase inhibitors for cancer therapy. frontiersin.orgnih.gov The this compound scaffold can be utilized to develop novel inhibitors for various enzymes, including those involved in cancer and other diseases. mdpi.commdpi.com Researchers are actively exploring the synthesis of derivatives by modifying the substituents on the urea nitrogen atoms to enhance their biological activity. mdpi.comresearchgate.net The lipophilic nature of the cyclohexyl group can also be exploited in drug design. mdpi.com

Development of Novel Analytical Techniques for Research on this compound and its Metabolites

To fully understand the pharmacokinetic and pharmacodynamic properties of this compound, the development of sensitive and specific analytical methods is crucial. nih.gov These methods are necessary for quantifying the compound and its metabolites in biological matrices such as plasma and urine. Techniques like high-performance thin-layer chromatography (HPTLC) and colorimetry, often involving derivatization with reagents like p-dimethylaminobenzaldehyde, have been developed for the analysis of urea compounds. nih.gov

Furthermore, advanced techniques such as liquid chromatography-mass spectrometry (LC-MS) and LC-MS/MS are being employed for the detailed analysis of the compound and its metabolic products. rsc.orgcreative-proteomics.comcreative-proteomics.com These methods provide high sensitivity and specificity, allowing for the identification and quantification of metabolites even at low concentrations. creative-proteomics.com The data generated from these analytical techniques are vital for metabolic profiling and understanding the biotransformation pathways of this compound. creative-proteomics.comeajem.com

Advanced Computational Chemistry Applications for Predictive Modeling

Computational chemistry plays an increasingly important role in modern drug discovery and development. unipr.it For this compound and its analogs, computational methods can be used for predictive modeling of their biological activities and physicochemical properties. unipr.itmdpi.com Molecular docking studies, for example, can predict the binding modes of these compounds with their target proteins, such as carbonic anhydrase. ekb.egekb.eg This information is invaluable for understanding the structure-activity relationships and for the rational design of more potent and selective inhibitors. ijper.orgd-nb.info

Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of this compound derivatives with their biological activities. ijper.org These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. ijper.org Computational approaches, such as those using the Gaussian03 package with density functional theory (DFT), can provide insights into reaction mechanisms and the electronic properties of these molecules. unipr.it

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing (1-Ethynylcyclohexyl)urea, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : Synthesis typically involves urea formation via reaction between an isocyanate and an amine. For example, the ethynylcyclohexyl moiety may require protection during synthesis to avoid side reactions. Cyclohexane derivatives often demand controlled temperatures (e.g., 0–5°C for exothermic steps) and anhydrous solvents (e.g., THF or DCM) to prevent hydrolysis. Purification via column chromatography or recrystallization is critical for isolating high-purity products .
  • Data Consideration : Monitor reaction progress using TLC or HPLC. Optimize stoichiometry (e.g., 1.2:1 amine-to-isocyanate ratio) to maximize yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers prioritize?

  • Methodological Answer :

  • NMR : Look for urea NH protons (δ 5.5–6.5 ppm, broad) and ethynyl protons (δ 2.5–3.5 ppm for sp-hybridized carbons). Cyclohexyl protons appear as complex multiplet signals (δ 1.0–2.0 ppm) .
  • IR : Confirm urea C=O stretch (~1640–1680 cm⁻¹) and N–H stretches (~3300 cm⁻¹).
  • Mass Spectrometry : Verify molecular ion [M+H]⁺ and fragmentation patterns consistent with cyclohexyl and ethynyl groups .

Q. How can researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC and identify degradation products using LC-MS. Store in sealed, dark containers at 2–8°C for long-term stability .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of urea derivatives like this compound across studies?

  • Methodological Answer :

  • Source Evaluation : Cross-reference primary literature (peer-reviewed journals) and exclude non-validated sources (e.g., vendor websites) .
  • Experimental Replication : Reproduce assays under standardized conditions (e.g., cell line authentication, controlled pH/temperature). Use statistical tools (e.g., ANOVA) to assess variability .
  • Meta-Analysis : Pool data from multiple studies to identify trends, adjusting for confounding factors like solvent choice (DMSO vs. water) .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution or cycloaddition reactions?

  • Methodological Answer :

  • DFT Calculations : Use software (e.g., Gaussian, ORCA) to model transition states and activation energies. Focus on ethynyl group reactivity in click chemistry (e.g., Huisgen cycloaddition) .
  • Molecular Dynamics : Simulate solvent effects (e.g., polar aprotic vs. protic) on reaction pathways. Validate predictions with experimental kinetic studies .

Q. What experimental designs are suitable for studying the structure-activity relationship (SAR) of this compound derivatives in enzyme inhibition?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., cyclohexyl ring substitution, ethynyl group elongation) and test inhibitory potency against target enzymes (e.g., kinases).
  • Biophysical Assays : Use SPR or ITC to measure binding affinities. Correlate structural changes (e.g., steric bulk) with IC₅₀ values .
  • Crystallography : Solve co-crystal structures to identify key binding interactions (e.g., hydrogen bonds with urea carbonyl) .

Data Analysis & Validation

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s physicochemical properties?

  • Methodological Answer :

  • Error Analysis : Compare calculated logP (e.g., ChemAxon) vs. experimental HPLC-derived logP. Adjust computational parameters (e.g., solvation models) to align with empirical data .
  • Sensitivity Testing : Vary force field parameters in MD simulations to identify critical variables affecting predictions .

Q. What protocols ensure reproducibility in biological assays involving this compound?

  • Methodological Answer :

  • Standardized Protocols : Adhere to OECD/ICH guidelines for cytotoxicity (e.g., MTT assay) and enzyme inhibition. Include positive controls (e.g., staurosporine for kinase assays).
  • Data Transparency : Report raw data, instrument settings, and statistical methods in supplementary materials .

Ethical & Compliance Considerations

Q. What ethical guidelines govern the use of this compound in in vivo studies?

  • Methodological Answer : Follow institutional animal care protocols (e.g., IACUC approval) and ARRIVE guidelines for reporting. Prioritize in vitro models (e.g., 3D organoids) to minimize animal use .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.